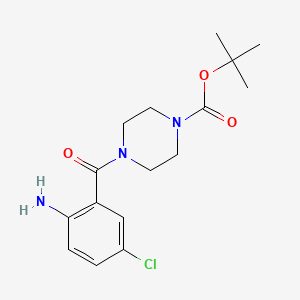

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester is a Boc-protected piperazine derivative featuring a 2-amino-5-chloro-benzoyl substituent. The tert-butyl ester group enhances stability during synthetic processes, particularly in peptide coupling and heterocyclic chemistry. This compound is a key intermediate in pharmaceutical research, often utilized in the synthesis of receptor-targeted molecules due to its modular structure .

Properties

IUPAC Name |

tert-butyl 4-(2-amino-5-chlorobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17)4-5-13(12)18/h4-5,10H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSBUXYMSNMESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Coupling

The most straightforward approach involves reacting Boc-protected piperazine with 2-amino-5-chlorobenzoyl chloride . This requires prior synthesis of the acyl chloride from 2-amino-5-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride:

The acyl chloride is then coupled with piperazine-1-carboxylic acid tert-butyl ester in the presence of a base (e.g., triethylamine) to form the target compound:

This method mirrors protocols used for analogous compounds, such as the synthesis of 4-(cyclopropanecarbonyl)piperazine-1-carboxylate tert-butyl ester.

Direct Amide Bond Formation

Alternative approaches employ coupling agents like HATU or EDCI to facilitate amide bond formation between Boc-piperazine and 2-amino-5-chlorobenzoic acid. For instance, a protocol adapted from the synthesis of 4-(2-aminoethyl)-piperazine-1-carboxylate tert-butyl ester could be modified:

Yields in such reactions often exceed 70% when conducted in polar aprotic solvents (e.g., DMF) at 0–25°C.

Optimization of Reaction Conditions

Solvent and Temperature

Catalysis

Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands like BINAP enhance coupling efficiency in analogous reactions. For example, a Buchwald-Hartwig amination could theoretically introduce the benzoyl group, though this remains speculative for the target compound.

Workup and Purification

-

Liquid-liquid extraction with ethyl acetate and aqueous sodium bicarbonate removes unreacted starting materials.

-

Column chromatography (silica gel, eluting with dichloromethane/methanol/ammonia) achieves high-purity isolates.

Analytical Characterization

Critical analytical data for the target compound would include:

-

¹H NMR : Peaks corresponding to the tert-butyl group (δ 1.4–1.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons from the benzoyl moiety (δ 6.5–8.0 ppm).

-

Mass Spectrometry : A molecular ion peak at m/z ≈ 352 (C₁₇H₂₂ClN₃O₃).

Challenges and Mitigation Strategies

-

Amino Group Reactivity : The free amino group on the benzoyl moiety may participate in side reactions (e.g., over-acylation). Protecting the amino group with a temporary group (e.g., Fmoc) during synthesis could resolve this.

-

Chloro Substituent Stability : Harsh conditions may lead to dechlorination. Mild reaction temperatures (<100°C) and inert atmospheres (N₂/Ar) are recommended.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Coupling | 70–85 | 90–95 | High efficiency, minimal side products | Requires handling corrosive reagents |

| Direct Amide Coupling | 65–75 | 85–90 | Mild conditions, no acyl chloride | Lower yields, costly coupling agents |

Industrial-Scale Considerations

Large-scale synthesis would prioritize cost-effective reagents and solvent recovery. For example, toluene and dichloroethane are preferred for their low cost and ease of removal. Continuous flow reactors could enhance reproducibility and safety for exothermic steps .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amino group, using oxidizing agents like hydrogen peroxide (H2O2).

Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), catalytic amounts of acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H20ClN3O2

- Molecular Weight : 299.78 g/mol

- IUPAC Name : tert-butyl 4-(2-amino-5-chlorobenzoyl)piperazine-1-carboxylate

Its structure consists of a piperazine ring substituted with a benzoyl group that contains an amino and a chloro substituent, which is critical for its biological activity.

Medicinal Chemistry

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily explored for its potential as a pharmacological agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.

- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory activity against certain kinases involved in cancer pathways. For instance, they may target cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to enhance biological activity or selectivity.

- Synthetic Routes : The synthesis typically involves the coupling of piperazine derivatives with chlorobenzoyl compounds, utilizing various reagents under controlled conditions to ensure high yield and purity .

Anticancer Potential

Research has shown that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and progression.

- Case Study : A study demonstrated that related piperazine derivatives effectively inhibited the proliferation of cancer cell lines by targeting CDK4 and CDK6, leading to cell cycle arrest .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of piperazine derivatives, including those similar to this compound.

- Mechanism of Action : These compounds may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Data Tables

Mechanism of Action

The mechanism of action of 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The target compound’s 2-amino-5-chloro-benzoyl group distinguishes it from analogues with different aromatic or heterocyclic substituents. Below are key comparisons:

4-[2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoyl]-piperazine-1-carboxylic acid tert-butyl ester (Compound C)

- Structural Difference : Fluorine substitution at the 2-position and a phthalazine moiety.

- Impact : The electron-withdrawing fluorine and rigid phthalazine group enhance binding to enzymes like poly(ADP-ribose) polymerase (PARP), relevant in cancer therapeutics. Boc deprotection requires 6M HCl, similar to the target compound .

4-{2-[(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)propylamino]ethyl}piperazine-1-carboxylic acid tert-butyl ester ((±)-43)

- Structural Difference: Tetrahydro-benzothiazole ring linked via a propylamino-ethyl chain.

- Impact: The benzothiazole enhances affinity for adenosine receptors. Higher molecular weight (C35H43.6F12N6O9.8S) correlates with a melting point of 100–105°C, suggesting greater crystallinity than the target compound .

4-(2-Bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester (SC-26706)

- Structural Difference : Bromobenzyl substituent instead of benzoyl.

- Impact : Bromine’s bulkiness and electronegativity may hinder cellular permeability but improve halogen bonding in kinase inhibitors. Priced at $136/g (1 g), indicating moderate commercial availability .

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester (SC-21744)

- Structural Difference: Para-aminobenzyl group.

- Impact : The primary amine facilitates conjugation with carboxylic acids or carbonyl groups, useful in linker chemistry for antibody-drug conjugates .

Biological Activity

4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be represented by the following structure:

This structure includes a piperazine ring, an amine group, and a chloro-substituted benzoyl moiety, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds with piperazine structures often exhibit significant biological activities, including:

- Antitumor Activity : Compounds similar to 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid have been shown to inhibit Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation. This suggests potential applications in cancer therapy .

- Antimicrobial Activity : The compound's structure suggests it may possess antibacterial properties. Related compounds have demonstrated efficacy against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) below 0.125 mg/dm³ .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been suggested that similar compounds inhibit PI3K pathways, leading to reduced tumor growth .

- Cellular Uptake and Metabolism : The pharmacokinetic profile indicates that the compound is likely to be rapidly metabolized in vivo, which may enhance its efficacy while minimizing systemic toxicity. This is particularly relevant in the context of gastrointestinal-targeted therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- Antitumor Efficacy : A study demonstrated that piperazine derivatives showed potent anti-tumor effects through selective inhibition of PI3K isoforms. The inhibition led to reduced cell viability in cancer cell lines .

- Antimicrobial Studies : Research on structurally similar compounds indicated strong antibacterial activity against resistant strains of bacteria. For example, a derivative showed an MIC value of 0.25 mg/dm³ against clinical isolates of A. baumannii, indicating its potential as a therapeutic agent .

- Pharmacokinetics : In vivo studies highlighted that the pharmacokinetic properties of similar compounds allowed for effective gastrointestinal absorption while maintaining low systemic exposure, which is crucial for minimizing side effects in pediatric populations .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs.

Q & A

What are the established synthetic routes for preparing 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester, and what are the critical reaction parameters?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core followed by functionalization. A common approach includes:

Amide Coupling : Reacting tert-butyl piperazine-1-carboxylate derivatives with 2-amino-5-chlorobenzoic acid using coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) .

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperazine nitrogen, requiring precise temperature control (0–25°C) to prevent premature deprotection .

Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity intermediates. Yield optimization depends on reaction time (2–24 hours) and solvent polarity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques ensures structural validation and purity assessment:

- FT-IR : Identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm; aromatic protons at δ 6.8–7.5 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H⁺] at m/z ~406) and detects impurities .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, essential for understanding solid-state reactivity .

How can computational methods be integrated into designing novel derivatives of this compound?

Answer:

Advanced computational workflows include:

- Quantum Chemical Calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with enhanced reactivity .

- Reaction Path Screening : Transition state modeling (e.g., using Gaussian or ORCA) identifies steric or electronic barriers in functionalization steps .

- Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein interactions for drug discovery applications .

- Machine Learning : Trains models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for new synthetic routes .

What strategies resolve discrepancies between theoretical and experimental reactivity data for this compound?

Answer:

Addressing contradictions involves:

- Kinetic Isotope Effects (KIE) : Differentiates between concerted and stepwise mechanisms in hydrolysis or coupling reactions .

- In Situ Monitoring : Real-time techniques like ReactIR track intermediate formation, validating or refining computational models .

- Crystallographic Analysis : X-ray structures resolve steric clashes or unexpected conformations that deviate from DFT-optimized geometries .

What role does the tert-butyl group play in the compound’s synthetic utility?

Answer:

The tert-butyl ester:

- Protects Amines : Prevents unwanted nucleophilic attack during multi-step syntheses .

- Enhances Solubility : Facilitates purification in non-polar solvents .

- Enables Selective Deprotection : Acidic conditions (e.g., TFA/DCM) remove the Boc group without disrupting other functional groups .

How can reaction conditions be optimized for scale-up synthesis?

Answer:

Key parameters include:

- Catalyst Screening : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura with boronic acids) improve yields .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while greener alternatives (e.g., cyclopentyl methyl ether) reduce environmental impact .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions in exothermic steps .

What are the compound’s potential applications in drug development?

Answer:

As a piperazine derivative, it serves as:

- Kinase Inhibitor Precursor : Modulates ATP-binding pockets via the chloro-benzoyl moiety .

- Protease Targeting Scaffold : The tert-butyl ester enhances membrane permeability for intracellular targets .

- PROTAC Intermediate : Links E3 ligase binders to target proteins for degradation .

What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Storage : –20°C under inert gas (argon) to prevent hydrolysis .

How is this compound utilized in cross-coupling reactions?

Answer:

The chloro-benzoyl group participates in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.